YKL-5-124

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

YKL-5-124 is a selective and covalent inhibitor of cyclin-dependent kinase 7 (CDK7), a critical regulator of both the cell cycle and transcription. This compound was developed to provide a more targeted approach to inhibiting CDK7 compared to previous inhibitors, such as THZ1, which exhibited off-target effects on CDK12 and CDK13. YKL-5-124 specifically modifies cysteine 312 of CDK7, leading to significant inhibition of its kinase activity and subsequent effects on cell cycle progression and gene expression regulation. The compound has been shown to induce G1/S phase arrest in cancer cells and selectively inhibit E2F-driven gene expression without impacting the phosphorylation state of RNA polymerase II C-terminal domain, distinguishing it from other inhibitors like THZ1 .

- The acrylamide group can be a skin irritant and may have neurotoxic effects.

- The aromatic rings might raise concerns about potential carcinogenicity, although further research would be needed.

YKL-5-124 undergoes a covalent modification reaction with CDK7, specifically targeting the thiol group of cysteine 312. This irreversible binding inhibits the kinase activity of CDK7, thereby preventing its role in phosphorylating substrates involved in cell cycle progression and transcriptional regulation. The selectivity of YKL-5-124 for CDK7 over other cyclin-dependent kinases is a significant aspect of its design, as it minimizes unwanted side effects associated with broader-spectrum inhibitors .

The biological activity of YKL-5-124 has been extensively studied, revealing its potential in cancer therapy. By selectively inhibiting CDK7, YKL-5-124 induces cell cycle arrest at the G1/S transition and suppresses E2F-driven transcriptional programs that are often dysregulated in cancer cells. Additionally, it has been observed to activate immune signaling pathways, enhancing anti-tumor immunity in models of small cell lung cancer. This dual action—targeting both cell cycle regulation and immune response—positions YKL-5-124 as a promising candidate for cancer treatment .

- Formation of the core structure: Utilizing known methodologies for constructing the phenylaminopyrimidine scaffold.

- Covalent modification: Introducing functional groups that facilitate the selective binding to CDK7.

- Purification: Employing chromatography techniques to isolate the final product with high purity.

Detailed synthetic procedures are often proprietary or complex, but they generally follow established organic synthesis protocols tailored to achieve high yield and specificity for the target compound .

YKL-5-124 has significant applications in cancer research and therapy due to its selective inhibition of CDK7. Its primary applications include:

- Cancer Treatment: As a therapeutic agent targeting tumors with dysregulated E2F activity.

- Research Tool: Serving as a chemical probe to study CDK7 functions in cellular processes such as transcription and cell cycle regulation.

- Immunotherapy Enhancement: Potentially used in combination therapies to boost immune responses against tumors .

Interaction studies have demonstrated that YKL-5-124 exhibits high selectivity for CDK7 over other cyclin-dependent kinases such as CDK12 and CDK13. These studies often involve biochemical assays that measure the binding affinity and inhibition kinetics of YKL-5-124 against various kinases. Additionally, combination studies with other inhibitors (e.g., THZ531) have shown that while YKL-5-124 effectively inhibits CDK7, it can also synergize with other agents to enhance therapeutic efficacy against certain cancers .

Several compounds share structural characteristics or biological targets with YKL-5-124. Here are some notable examples:

| Compound Name | Target Kinase | Selectivity | Key Features |

|---|---|---|---|

| THZ1 | CDK7 | Moderate | Broad-spectrum; affects CDK12/13; induces super-enhancer inhibition. |

| THZ531 | CDK12/13 | High | Selective for CDK12/13; used in combination studies with YKL-5-124. |

| PF-3758309 | PAK4 | Specific | Related scaffold; originally designed for PAK4 inhibition but shares structural similarities with YKL-5-124. |

YKL-5-124's unique selectivity profile allows it to avoid off-target effects seen with other inhibitors like THZ1, making it a valuable tool for studying CDK7's role in cancer biology .

Molecular Structure and Formula

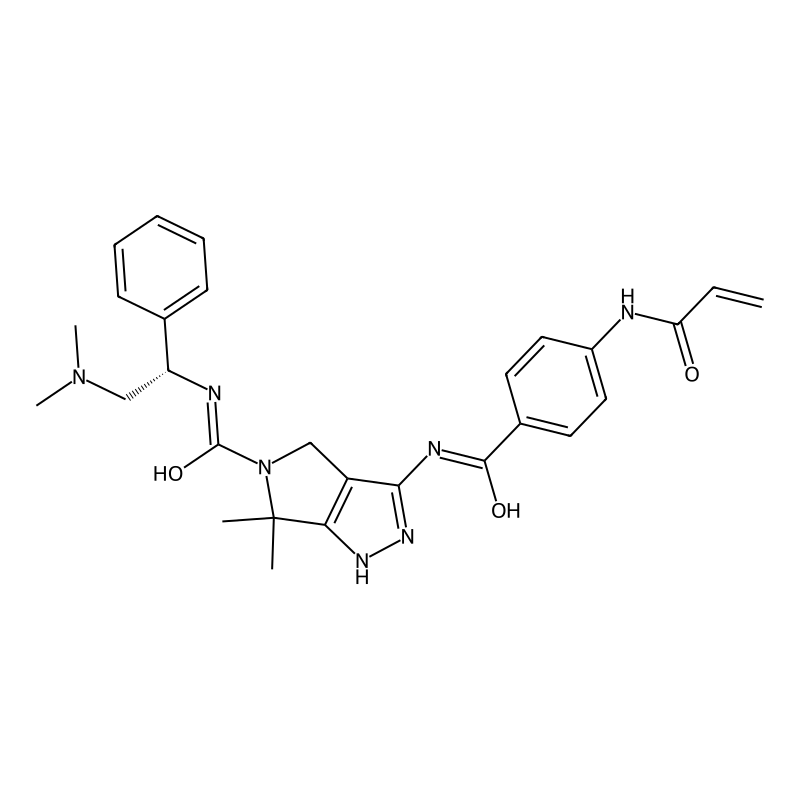

YKL-5-124 is a complex organic compound with the International Union of Pure and Applied Chemistry name N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-3-[[4-[(1-oxo-2-propen-1-yl)amino]benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide [1] [3] [5]. The compound possesses the molecular formula C₂₈H₃₃N₇O₃ with a molecular weight of 515.62 grams per mole [1] [3] [9].

The structural architecture of YKL-5-124 incorporates several key functional groups that contribute to its biological activity [2]. The molecule features a pyrrolo[3,4-c]pyrazole core structure, which serves as the primary scaffold for kinase binding [2]. This heterocyclic framework is decorated with a dimethylamino-phenylethyl substituent at the carboxamide position, providing essential hydrophobic interactions with the target protein [2]. The acrylamide moiety attached to the benzamide group functions as a covalent warhead, enabling irreversible binding to the target cysteine residue [2].

The compound's Chemical Abstracts Service registry number is 1957203-01-8, and it is catalogued in the PubChem database under the identifier 121443990 [1] [3] [9]. The International Chemical Identifier Key for YKL-5-124 is KPABJHHKKJIDGX-JOCHJYFZSA-N, which uniquely identifies its molecular structure [1] [9]. The Simplified Molecular-Input Line-Entry System notation is CN(C)CC@@HC4=CC=CC=C4 [1] [9].

| Property | Value |

|---|---|

| Chemical Name (International Union of Pure and Applied Chemistry) | N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-3-[[4-[(1-oxo-2-propen-1-yl)amino]benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide |

| Molecular Formula | C₂₈H₃₃N₇O₃ |

| Molecular Weight (g/mol) | 515.62 |

| Chemical Abstracts Service Registry Number | 1957203-01-8 |

| PubChem Identifier | 121443990 |

| International Chemical Identifier Key | KPABJHHKKJIDGX-JOCHJYFZSA-N |

| Simplified Molecular-Input Line-Entry System | CN(C)CC@@HC4=CC=CC=C4 |

The stereochemistry of YKL-5-124 is defined by the (S)-configuration at the carbon bearing the dimethylamino-phenylethyl group [9] . This specific stereochemical arrangement is crucial for optimal binding affinity and selectivity toward the target cyclin-dependent kinase 7 [2]. Molecular docking studies have demonstrated that the compound's three-dimensional structure allows for multiple favorable interactions with the kinase active site, including hydrogen bonding with hinge region residues and additional contacts with lysine 41 and glutamine 141 [2].

Physical Properties: Solubility, Stability, and Formulation

YKL-5-124 exists as a solid powder at room temperature, exhibiting a white to beige coloration [9] [18]. The compound demonstrates excellent purity profiles across commercial suppliers, with High Performance Liquid Chromatography analysis consistently showing purity levels of 95% or greater, with some sources reporting purity exceeding 98% [1] [3] [9] [18].

The solubility characteristics of YKL-5-124 have been extensively characterized across multiple solvent systems [1] [7] [9] [18]. In dimethyl sulfoxide, the compound exhibits a maximum solubility of 10.31 milligrams per milliliter, corresponding to a molar concentration of 20 millimolar [1]. Ethanol demonstrates identical solubility parameters, with YKL-5-124 dissolving to 10.31 milligrams per milliliter at 20 millimolar concentration [1]. Aqueous solubility is significantly enhanced through ultrasonic treatment, achieving concentrations up to 50 milligrams per milliliter (79.41 millimolar) in water [9] [18].

| Solvent System | Solubility (mg/mL) | Molar Concentration | Special Conditions |

|---|---|---|---|

| Dimethyl Sulfoxide | 10.31 | 20 mM | Standard conditions |

| Ethanol | 10.31 | 20 mM | Standard conditions |

| Water | 50.0 | 79.41 mM | Requires ultrasonic treatment |

| Phosphate Buffered Saline | 50.0 | 79.41 mM | Clear solution with ultrasonication |

Storage stability of YKL-5-124 is optimized under specific environmental conditions [1] [9] [18]. The compound should be maintained at temperatures between -20°C and 2-8°C to ensure long-term stability [1] [9]. When properly stored under these conditions, YKL-5-124 remains stable and retains its biological activity [1] [9]. For solution preparations, the compound can be stored in dimethyl sulfoxide at -80°C for up to six months or at -20°C for one month when kept sealed and protected from moisture [18].

Formulation studies have identified optimal preparation methods for biological applications [1] [18]. Stock solutions are commonly prepared at concentrations ranging from 0.2 millimolar to 10 millimolar, depending on the intended application [1]. For cellular studies, working concentrations typically range from nanomolar to low micromolar levels [2] [11]. The compound's stability in various buffer systems has been evaluated, with phosphate-buffered saline showing compatibility for short-term applications [18].

| Storage Condition | Temperature | Duration | Requirements |

|---|---|---|---|

| Long-term solid storage | -20°C to 2-8°C | Extended | Sealed, moisture-free |

| Solution storage (dimethyl sulfoxide) | -80°C | 6 months | Sealed, moisture-free |

| Solution storage (dimethyl sulfoxide) | -20°C | 1 month | Sealed, moisture-free |

| Working solutions | 4°C | 1-2 weeks | Protected from light |

Spectroscopic and Analytical Data

Comprehensive analytical characterization of YKL-5-124 has been accomplished through multiple spectroscopic and chromatographic techniques [2] [9] [11] [14]. High Performance Liquid Chromatography serves as the primary method for purity assessment and quality control, consistently demonstrating compound purity levels exceeding 95% across different commercial sources [1] [3] [9].

Mass spectrometric analysis using Electrospray Ionization Mass Spectrometry provides definitive molecular weight confirmation [2] [9] [19]. The compound exhibits a characteristic molecular ion peak at mass-to-charge ratio 516.2 in positive ion mode, corresponding to the protonated molecular ion [M+H]⁺ [9] [19]. Additional fragmentation patterns observed in tandem mass spectrometry experiments support the proposed molecular structure [2].

Nuclear Magnetic Resonance spectroscopy has been employed for structural verification and characterization [14] [19]. Proton Nuclear Magnetic Resonance spectra acquired in deuterated dimethyl sulfoxide demonstrate characteristic chemical shifts consistent with the proposed structure [19]. The spectra reveal distinct resonances for the aromatic protons, aliphatic methyl groups, and the characteristic acrylamide vinyl protons [19]. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, confirming the presence of all expected carbon environments [19].

| Analytical Technique | Key Findings | Applications |

|---|---|---|

| High Performance Liquid Chromatography | Purity ≥95% consistently | Quality control, purity determination |

| Electrospray Ionization Mass Spectrometry | Molecular ion at m/z 516.2 [M+H]⁺ | Molecular weight confirmation |

| Proton Nuclear Magnetic Resonance | Characteristic shifts in deuterated dimethyl sulfoxide | Structural verification |

| Carbon-13 Nuclear Magnetic Resonance | Complete carbon framework confirmation | Structural characterization |

Advanced analytical techniques have been utilized to characterize the compound's interaction with its biological target [2]. Capillary Electrophoresis-Mass Spectrometry has been instrumental in confirming the site-specific covalent modification of cyclin-dependent kinase 7 at cysteine 312 [2]. This technique provides definitive evidence for the proposed mechanism of covalent bond formation between the acrylamide warhead and the target cysteine residue [2].

Kinetic analysis of the covalent binding reaction has revealed important mechanistic details [2]. The compound exhibits a dissociation constant (Ki) of 2.2 nanomolar and an inactivation rate constant (kinact) of 228 microseconds⁻¹, resulting in a kinact/Ki ratio of 103 microseconds⁻¹ nanomolar⁻¹ [2] [8]. These kinetic parameters demonstrate the compound's high affinity for the target and rapid covalent bond formation [2].

KiNativ profiling, a mass spectrometry-based kinome selectivity assessment, has provided comprehensive data on the compound's target engagement profile [2] [8]. At a concentration of 1 micromolar, YKL-5-124 demonstrates greater than 65% binding only to cyclin-dependent kinase 7, confirming its exceptional selectivity [2] [8]. This selectivity profile distinguishes YKL-5-124 from other cyclin-dependent kinase inhibitors that exhibit broader target engagement [2].

| Binding Kinetics Parameter | Value | Significance |

|---|---|---|

| Dissociation Constant (Ki) | 2.2 nM | High binding affinity |

| Inactivation Rate (kinact) | 228 μs⁻¹ | Rapid covalent bond formation |

| Kinact/Ki Ratio | 103 μs⁻¹ nM⁻¹ | Overall covalent binding efficiency |

| Selectivity at 1 μM | >65% binding to cyclin-dependent kinase 7 only | Exceptional target selectivity |

Infrared spectroscopy analysis, while not extensively reported, would be expected to reveal characteristic absorption bands for the compound's functional groups [13]. The carbonyl stretching frequencies of the amide and acrylamide groups would provide additional structural confirmation [13]. Ultraviolet-visible spectroscopy data, though limited in the literature, would contribute to the compound's photophysical characterization and aid in concentration determination for biological assays [13].